

Technical Specification & Synthesis Guide: N-(1-Phenylethyl)-1-propanamine HCl[1][2]

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Compound of Interest

Compound Name:	<i>N-(1-Phenylethyl)-1-propanamine hydrochloride</i>
CAS No.:	149499-66-1
Cat. No.:	B2957700

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Executive Summary

N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS: 149499-66-1) is a secondary amine salt frequently utilized as a chiral building block in organic synthesis and as an intermediate in the development of pharmaceutical agents.[1] Structurally, it consists of a propyl chain and a 1-phenylethyl group attached to a central nitrogen atom.[1]

Critical Distinction: Researchers must distinguish this compound from its structural isomer, N-propylamphetamine (N-propyl-1-phenylpropan-2-amine).[1] While they share the same molecular formula, N-(1-Phenylethyl)-1-propanamine places the amine functionality at the benzylic position (alpha to the phenyl ring), conferring distinct reactivity and pharmacological profiles.[1] This guide details the molecular specifications, a validated reductive amination synthesis protocol, and analytical benchmarks.

Physicochemical Identity

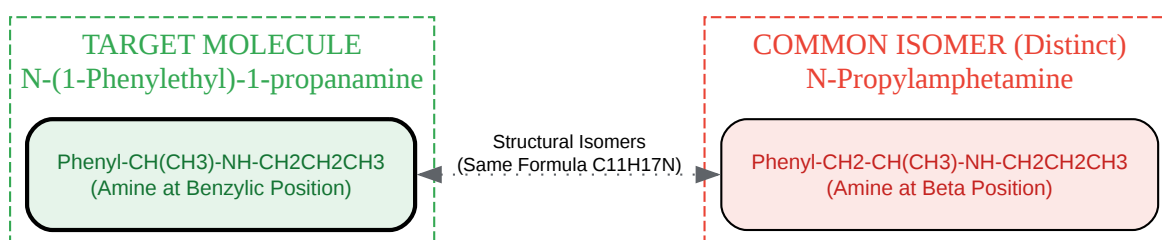
The following data establishes the baseline identity for the hydrochloride salt.

Table 1: Molecular Specifications

Property	Specification
Chemical Name	N-(1-Phenylethyl)-1-propanamine hydrochloride
Common Synonyms	N-Propyl-1-phenylethylamine HCl; N-(1-Phenylethyl)propylamine HCl
CAS Number (HCl Salt)	149499-66-1
CAS Number (Free Base)	66896-60-4
Molecular Formula	C ₁₁ H ₁₈ ClN (C ₁₁ H ₁₇ N[1][2] · HCl)
Molecular Weight	199.72 g/mol
Base Molecular Weight	163.26 g/mol
Physical Form	White to off-white crystalline solid
Solubility	Soluble in water, methanol, ethanol; sparingly soluble in diethyl ether
Chirality	Exists as (R), (S), or Racemic forms (Protocol below assumes Racemic or Chiral retention)

Structural Visualization[1][2][6]

The diagram below illustrates the specific connectivity of the target molecule compared to its common isomer to prevent identification errors.



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Figure 1: Structural differentiation between the target benzylic amine and its phenylpropylamine isomer.[1]

Synthetic Methodology: Reductive Amination[1][7] [8][9]

The most robust route for synthesizing high-purity N-(1-Phenylethyl)-1-propanamine is the reductive amination of 1-phenylethylamine with propanal.[1] This route is preferred over reacting acetophenone with propylamine because 1-phenylethylamine is readily available in enantiopure forms ((R) or (S)), allowing the stereochemistry of the starting material to be retained in the product.

Reaction Scheme

Protocol: Validated Laboratory Scale (10 mmol)

Reagents:

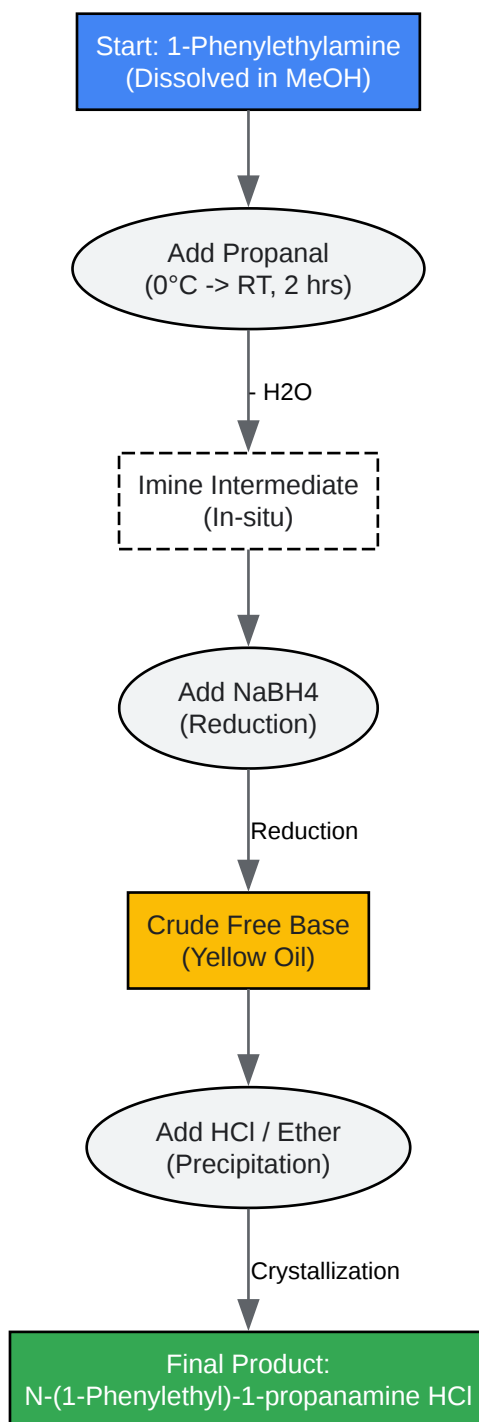
- 1-Phenylethylamine (1.21 g, 10 mmol)[1]
- Propanal (Propionaldehyde) (0.58 g, 10 mmol)
- Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol)
- Methanol (Dry, 30 mL)
- HCl in Diethyl Ether (2M solution)

Step-by-Step Workflow:

- Imine Formation:
 - In a 100 mL round-bottom flask, dissolve 1-phenylethylamine (10 mmol) in dry Methanol (20 mL).
 - Add activated 3Å molecular sieves (optional, to promote imine formation).
 - Cool the solution to 0°C in an ice bath.

- Add Propanal (10 mmol) dropwise over 5 minutes.
- Observation: The solution may warm slightly. Allow to stir at Room Temperature (RT) for 2 hours to ensure complete imine formation.
- Reduction:
 - Cool the mixture back to 0°C.
 - Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.
 - Remove ice bath and stir at RT for 3 hours. Monitor via TLC (SiO₂, 10% MeOH in DCM) for disappearance of the imine.
- Work-up:
 - Quench reaction with water (10 mL).
 - Evaporate Methanol under reduced pressure.[3]
 - Extract the aqueous residue with Dichloromethane (DCM) (3 x 15 mL).
 - Wash combined organic layers with Brine, dry over Na₂SO₄, and concentrate to yield the Crude Free Base (Pale yellow oil).
- Salt Formation (HCl):
 - Dissolve the crude oil in minimal anhydrous Diethyl Ether (or Ethanol if oil is insoluble).
 - Add 2M HCl in Ether dropwise with stirring until pH is acidic (~pH 2).
 - A white precipitate should form.
 - Filter the solid, wash with cold Ether, and dry under vacuum.[4]

Process Flow Diagram



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Figure 2: Step-by-step reductive amination workflow for high-purity synthesis.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed.

Nuclear Magnetic Resonance (^1H NMR)

Solvent: DMSO- d_6 (for HCl salt)

- Aromatic Region:

7.30 – 7.50 ppm (Multiplet, 5H, Phenyl group).

- Chiral Center (Methine):

4.10 – 4.30 ppm (Multiplet/Quartet, 1H, Ar-CH-N).

- Amine Protons:

9.0 – 9.5 ppm (Broad singlet, 2H, NH_2^+ , exchangeable with D_2O).

- Propyl Chain (N- CH_2):

2.60 – 2.80 ppm (Multiplet, 2H).

- Propyl Chain (CH_2):

1.60 – 1.80 ppm (Multiplet, 2H).

- Methyl (Phenylethyl):

1.60 ppm (Doublet, 3H, Ar-CH- CH_3).

- Methyl (Propyl terminal):

0.90 ppm (Triplet, 3H, CH_2 - CH_3).

Mass Spectrometry (ESI-MS)[1][2]

- Expected Parent Ion $[\text{M}+\text{H}]^+$: m/z 164.14

- Note: In the mass spectrum, the HCl counterion is lost; you will observe the mass of the protonated base (

).

Handling and Stability

- Hygroscopicity: Amine hydrochloride salts are often hygroscopic. Store in a desiccator or under inert atmosphere (Nitrogen/Argon).
- Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
- Safety:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.[5]
 - H335: May cause respiratory irritation.
 - PPE:[1] Wear nitrile gloves, safety goggles, and work within a fume hood.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4349298, N-(1-phenylethyl)propan-1-amine. Retrieved October 26, 2025, from [[Link](#)]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. *Journal of Organic Chemistry*, 61(11), 3849-3862.[1] (Foundational methodology for reductive amination).[6]

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Sources

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